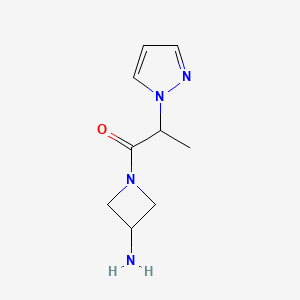
2-Chlor-N-(2,2,2-Trifluorethyl)pyrimidin-4-amin
Übersicht
Beschreibung
2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is an organic compound that features a pyrimidine ring substituted with a chloro group and a trifluoroethylamine group
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is investigated for its potential use as an acaricide or insecticide due to its bioactivity against pests.
Material Science: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Wirkmechanismus
Target of Action
It is known that this compound exhibits excellent acaricidal activity , suggesting that it may target specific proteins or enzymes in mites that are essential for their survival.
Mode of Action
Given its acaricidal activity, it likely interacts with its targets in a way that disrupts essential biological processes in mites, leading to their death .
Biochemical Pathways
It can be inferred that the compound interferes with pathways crucial for the survival and reproduction of mites, given its acaricidal activity .
Pharmacokinetics
It is known that the compound exhibits excellent bioactivity , suggesting that it has favorable pharmacokinetic properties that allow it to reach its targets in sufficient concentrations.
Result of Action
The primary result of the action of 2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is the death of mites. The compound exhibits excellent acaricidal activity, with LC50 values of 0.19 mg/L against Tetranychus urticae , indicating that it is highly effective at killing mites.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups present on the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-(2,2,2-trifluoroethyl)acetamide
- 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether
Uniqueness
2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3N3/c7-5-11-2-1-4(13-5)12-3-6(8,9)10/h1-2H,3H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBYVXHXALFFFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1NCC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-amine](/img/structure/B1466592.png)



![2-Pyrimidin-2-yl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466597.png)
![1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine](/img/structure/B1466598.png)


![2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine](/img/structure/B1466605.png)



![1-{[(2-Hydroxyethyl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1466612.png)
![1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine](/img/structure/B1466615.png)
